molecular formula C13H15NO2 B1279710 N-benzyl-2-oxocyclopentanecarboxamide CAS No. 2799-86-2

N-benzyl-2-oxocyclopentanecarboxamide

Cat. No. B1279710
CAS RN: 2799-86-2
M. Wt: 217.26 g/mol
InChI Key: JAVBITZFJGUZTL-UHFFFAOYSA-N
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Description

N-benzyl-2-oxocyclopentanecarboxamide is a compound that can be associated with the broader class of oxamide derivatives, which are featured in coordination polymers and cyclic imidates synthesis. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research. For instance, macrocyclic oxamide complexes are used in the synthesis of coordination polymers with interesting magnetic properties . Similarly, the synthesis of cyclic imidates through electrophilic cyclization of benzamides indicates the reactivity of related structures .

Synthesis Analysis

The synthesis of related compounds involves solvothermal reactions, as seen in the formation of coordination polymers from macrocyclic oxamide complexes . Additionally, the electrophilic cyclization of benzamides to form cyclic imidates demonstrates a method that could potentially be applied to the synthesis of N-benzyl-2-oxocyclopentanecarboxamide, highlighting the importance of regio- and stereoselectivity in such processes .

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-2-oxocyclopentanecarboxamide can be complex, with coordination polymers exhibiting various topologies and network structures . X-ray crystallography is a crucial technique for characterizing these structures, as evidenced by its use in the correction of previously misassigned structures of cyclic imidates .

Chemical Reactions Analysis

The chemical reactions involving oxamide derivatives and related compounds can lead to diverse outcomes, such as the formation of two-dimensional layer frameworks and three-dimensional networks in coordination polymers . The reactivity of the amide functionality is also a point of interest, as seen in the synthesis of cyclic imidates where the cyclization occurs on the oxygen of the carbonyl group .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-benzyl-2-oxocyclopentanecarboxamide are not detailed in the provided papers, related aromatic polyamides exhibit high thermal stability with glass transition temperatures above 300°C and onset of thermal degradation ranging from 455 to 515°C . These properties suggest that N-benzyl-2-oxocyclopentanecarboxamide could also possess high thermal stability, which is a desirable attribute in materials science applications.

Scientific Research Applications

Antiarrhythmic Activity

N-benzyl-2-oxocyclopentanecarboxamide derivatives have been evaluated for their potential as oral antiarrhythmic agents. Compounds in this group, particularly those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, showed potent antiarrhythmic activity in animal models. Their efficacy is influenced by factors such as the basicity of the amine nitrogen and the structure of the link between the heterocycle and amide nitrogen. One compound from this group, flecainide acetate, underwent extensive animal studies and clinical trials for antiarrhythmic applications (Banitt et al., 1977).

Neuroleptic Activity

Benzamides related to N-benzyl-2-oxocyclopentanecarboxamide have shown promising neuroleptic (antipsychotic) activity. Studies on various benzamide derivatives revealed a correlation between structure and inhibitory effects on stereotyped behavior in rats. Certain derivatives were significantly more active than standard neuroleptics, indicating their potential in treating psychosis with fewer side effects (Iwanami et al., 1981).

Antifungal Applications

N-benzyl-2-oxocyclopentanecarboxamide and its complexes, particularly those with cobalt (III), have been synthesized and assessed for antifungal activity. These compounds demonstrated effectiveness against major pathogens responsible for plant diseases, such as Botrytis cinerea and Verticillium dahliae, indicating their potential in agricultural applications (Zhou et al., 2005).

Inhibition of Zika Virus Replication

A derivative of N-benzyl-2-oxocyclopentanecarboxamide, specifically (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide, was identified as a potent inhibitor of Zika virus replication. This compound inhibits the formation of viral replication compartments in the endoplasmic reticulum, presenting a novel approach to developing antiviral treatments for Zika virus and potentially other viral infections (Riva et al., 2021).

Gastrointestinal Prokinetic Activity

N-benzyl-2-oxocyclopentanecarboxamide derivatives have been synthesized and evaluated for their gastrointestinal prokinetic and antiemetic activities. These compounds, derived from the structural modification of metoclopramide, showed balanced activities in these areas, suggesting their use as new types of gastrointestinal prokinetic agents (Sakaguchi et al., 1992).

properties

IUPAC Name

N-benzyl-2-oxocyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-8-4-7-11(12)13(16)14-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVBITZFJGUZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472870
Record name N-Benzyl-2-oxocyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-oxocyclopentanecarboxamide

CAS RN

2799-86-2
Record name N-Benzyl-2-oxocyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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